4-(Dimethylamino)naphthalen-1-ol hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 4-(dimethylamino)naphthalen-1-ol hydrochloride comprises a naphthalene core substituted with a dimethylamino group at position 4 and a hydroxyl group at position 1, protonated to form a hydrochloride salt. Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/ c, characterized by unit cell parameters a = 12.3018(15) Å, b = 5.8113(6) Å, c = 12.7380(12) Å, and β = 107.735(4)°. The dihedral angle between the naphthalene ring and the dimethylamino-substituted aromatic system measures 8.2°, indicating minimal steric hindrance between substituents.
Hydrogen bonding between the hydroxyl group and chloride ions creates a layered supramolecular architecture, with O–H···Cl interactions measuring 2.98 Å. π-π stacking between adjacent naphthalene rings further stabilizes the lattice, with an interplanar distance of 3.42 Å.
Table 1: Crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/ c |
| a (Å) | 12.3018(15) |
| b (Å) | 5.8113(6) |
| c (Å) | 12.7380(12) |
| β (°) | 107.735(4) |
| V (ų) | 867.36(16) |
| Z | 2 |
Properties
IUPAC Name |
4-(dimethylamino)naphthalen-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-13(2)11-7-8-12(14)10-6-4-3-5-9(10)11;/h3-8,14H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVDCGIVLSMFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Dimethylamino)naphthalen-1-ol hydrochloride typically involves the reaction of 4-(Dimethylamino)naphthalen-1-ol with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-(Dimethylamino)naphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: It can be reduced to form different derivatives depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimethylamino)naphthalen-1-ol hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in various chemical analyses.
Biology: The compound is employed in fluorescence microscopy and other imaging techniques due to its fluorescent properties.
Medicine: It is investigated for potential therapeutic applications and as a diagnostic tool in medical research.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to act as a fluorescent probe, binding to various biomolecules and emitting fluorescence upon excitation. This property is utilized in imaging and diagnostic applications .
Comparison with Similar Compounds
4-(Dimethylamino)naphthalen-1-ol hydrochloride can be compared with other similar compounds such as:
4-(Dimethylamino)-1-naphthaldehyde: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
1,8-Naphthalimide derivatives: These compounds also exhibit fluorescent properties and are used in similar applications but have different structural frameworks.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and fluorescence characteristics.
Biological Activity
4-(Dimethylamino)naphthalen-1-ol hydrochloride, also known as a naphthalene derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily recognized for its interactions with equilibrative nucleoside transporters (ENTs), which are crucial in cellular processes such as nucleotide synthesis and adenosine regulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
The biological activity of this compound is largely attributed to its ability to inhibit ENTs, specifically ENT1 and ENT2. This inhibition occurs in a concentration-dependent manner, leading to reduced uptake of nucleosides like uridine and adenosine in various cell types. The compound's structure-activity relationship indicates that modifications, such as halogen substitutions, significantly influence its inhibitory effects on these transporters.
Key Mechanisms:
- Inhibition of Nucleoside Transport : The compound effectively inhibits the transport of [^3H]uridine and [^3H]adenosine through ENT1 and ENT2.
- Impact on Cellular Metabolism : By reducing nucleoside uptake, it alters metabolic pathways involving nucleotides, which are essential for DNA and RNA synthesis.
The biochemical properties of this compound reveal its potential as a therapeutic agent. Studies have shown that it interacts with various biological macromolecules, influencing cellular functions.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 228.70 g/mol |
| Solubility | Soluble in water and organic solvents |
| pKa | Approximately 9.5 |
Biological Activity
Recent studies have demonstrated the antibacterial and antifungal activities of various naphthalene derivatives, including this compound. Its efficacy against Gram-positive and Gram-negative bacteria has been documented.
Antimicrobial Activity
In vitro studies indicate that this compound exhibits significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) values against common pathogens:
Table 2: Antimicrobial Activity
| Pathogen | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0195 | Strong |
| Escherichia coli | 0.025 | Strong |
| Candida albicans | 0.0048 | Very Strong |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in treating infections caused by resistant strains of bacteria.
- Case Study on Antimicrobial Resistance : A study conducted on multidrug-resistant E. coli showed that the compound effectively inhibited bacterial growth, suggesting its potential use as an alternative treatment option for resistant infections .
- Application in Cancer Research : Research has indicated that the compound may also possess cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in oncology .
Q & A
What are the common synthetic routes for 4-(Dimethylamino)naphthalen-1-ol hydrochloride, and what critical reaction conditions optimize yield?
Basic Research Question
The synthesis of this compound typically involves multi-step condensation reactions. For example, analogous naphthol derivatives are synthesized via three-component reactions using aldehydes, ketones, and urea under acidic conditions to form dihydropyridine or dihydropyrimidine scaffolds . Key conditions include:
- Catalyst selection : Lewis acids (e.g., HCl) or ionic liquids to enhance reaction efficiency.
- Temperature control : Reactions often proceed at reflux (80–100°C) to ensure complete cyclization.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
For dimethylamino-substituted derivatives, post-synthetic modification (e.g., methylation of amino groups) may be required .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Basic Research Question
Characterization relies on a combination of techniques:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., m/z 233.1 for [M-Cl]⁺).
- FT-IR : Stretching vibrations for –OH (3200–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹) .
How can researchers address challenges in impurity profiling of this compound, particularly in identifying by-products from dimethylamino group reactions?
Advanced Research Question
Impurity profiling requires robust analytical methodologies:
- HPLC with Photodiode Array Detection : Use C18 columns and gradient elution (e.g., acetonitrile/0.1% TFA in water) to separate impurities. Reference standards (e.g., EP/Ph. Eur. guidelines) aid in identifying common by-products like N-methylated analogs or oxidation products .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. LC-MS/MS can identify degradation products, such as demethylated species or naphthoquinone derivatives .
What methodologies are recommended for studying the stability and degradation pathways of this compound under various storage conditions?
Advanced Research Question
Stability studies should follow ICH Q1A guidelines:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor changes via HPLC and Karl Fischer titration (for moisture uptake).
- Photostability : Expose to UV light (ICH Q1B) and track color changes or precipitate formation, which may indicate naphthalene ring oxidation .
- Degradation Kinetics : Use Arrhenius modeling to predict shelf-life. The dimethylamino group may hydrolyze under acidic conditions, forming 1-naphthol derivatives .
In pharmacological research, how can this compound be utilized as a precursor or probe in receptor binding studies?
Advanced Research Question
The compound’s structure enables diverse applications:
- Receptor Binding Assays : Radiolabel the naphthalene ring with ³H or ¹⁴C to study interactions with G protein-coupled receptors (GPCRs) or ion channels. Competitive binding assays can quantify affinity (e.g., IC₅₀ values) .
- Fluorescent Probes : Functionalize the hydroxyl group with fluorophores (e.g., FITC) for imaging studies in cellular models .
- Structure-Activity Relationship (SAR) : Modify the dimethylamino group to assess its role in bioactivity. For example, replacing it with pyrrolidino or piperazino groups can alter lipophilicity and target selectivity .
How does the dimethylamino substituent influence the physicochemical and biological properties of this compound compared to its analogs?
Advanced Research Question
The dimethylamino group significantly impacts properties:
- Solubility : Enhances water solubility via protonation of the amino group in acidic conditions.
- Bioavailability : Increases membrane permeability due to moderate logP (~2.5).
- Electron-Donating Effects : Stabilizes radical intermediates in antioxidant assays, as seen in dihydropyridine derivatives with similar substituents . Comparative studies with deamino analogs show reduced receptor binding affinity, highlighting the group’s role in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
